2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid

Anti-inflammatory COX-2 inhibition Enzyme assay

This N-methyl-α-phenylglycine derivative features the critical 2,4-difluorophenyl motif that enhances metabolic stability and binding affinity versus non-fluorinated analogs. The free carboxylic acid enables direct conjugation without ester hydrolysis. Validated as a COX-2 inhibitor scaffold (IC50=25 µM) and a precursor for potent antifungal triazoles targeting CYP51. Its single H-bond donor and elevated lipophilicity (LogP=1.31) make it ideal for peptide backbone modification and conformational constraint studies. Choose the precise 2,4-difluoro N-methyl analog to ensure reproducible SAR results.

Molecular Formula C9H9F2NO2
Molecular Weight 201.17 g/mol
CAS No. 1218699-19-4
Cat. No. B1419234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid
CAS1218699-19-4
Molecular FormulaC9H9F2NO2
Molecular Weight201.17 g/mol
Structural Identifiers
SMILESCNC(C1=C(C=C(C=C1)F)F)C(=O)O
InChIInChI=1S/C9H9F2NO2/c1-12-8(9(13)14)6-3-2-5(10)4-7(6)11/h2-4,8,12H,1H3,(H,13,14)
InChIKeyITTLCXKIZYAWOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid (CAS 1218699-19-4): N-Methyl-α-phenylglycine Scaffold Overview for Targeted Synthesis


2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid is an N-methylated α-phenylglycine derivative characterized by a 2,4-difluorophenyl ring [1]. It belongs to the class of fluorinated amino acid analogs, featuring a chiral center adjacent to both acetic acid and methylamino functional groups . The compound is primarily employed as a versatile building block in medicinal chemistry, serving as a precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and bioactive probes . Its physicochemical properties are significantly influenced by the 2,4-difluorophenyl group, which enhances metabolic stability and binding affinity compared to non-fluorinated or mono-fluorinated analogs [2].

2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid: Why In-Class Analogs Cannot Simply Be Interchanged


The specific substitution pattern on the phenyl ring and the N-methylation state are critical determinants of pharmacological activity and synthetic utility. While numerous N-methyl-α-phenylglycine analogs exist—including those with single fluorine atoms (e.g., 2-fluoro or 4-fluoro) or alternative amino groups (e.g., primary amine N-arylglycines)—direct substitution is not scientifically valid. The 2,4-difluoro substitution confers distinct electronic properties, metabolic stability, and binding interactions [1]. N-Methylation alters the compound's lipophilicity and hydrogen-bonding capacity, impacting its behavior as a synthetic intermediate and its potential biological activity . Therefore, selecting the precise 2,4-difluoro N-methyl analog is essential for achieving reproducible results in structure-activity relationship (SAR) studies, prodrug synthesis, and target engagement assays.

Quantitative Differentiation of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid Against Key Comparators


Comparative Anti-Inflammatory Potency via COX-2 Inhibition

2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid demonstrates direct anti-inflammatory activity through COX-2 inhibition. In head-to-head comparison, it exhibits an IC50 value of 25 µM against COX-2 . This provides a quantifiable benchmark for its activity as an anti-inflammatory agent, differentiating it from structurally related but less characterized analogs.

Anti-inflammatory COX-2 inhibition Enzyme assay

Structural and Electronic Differentiation from Mono-Fluorophenyl Analogs

Compared to the mono-fluorinated analog 2-(4-Fluorophenyl)-2-(methylamino)acetic acid, the target compound contains an additional fluorine atom at the 2-position of the phenyl ring. This 2,4-difluoro substitution pattern is known to significantly alter electron density distribution and increase lipophilicity [1]. Specifically, the calculated LogP for the target compound is 1.31, compared to ~0.9-1.0 for typical mono-fluorophenyl glycine derivatives, indicating a 0.3-0.4 unit increase in lipophilicity . This structural difference confers enhanced metabolic stability and altered binding interactions, making it a distinct chemical entity for SAR studies [1].

Structure-Activity Relationship Electronics Metabolic Stability

Synthetic Utility and Purity Profile for Reliable Research Outcomes

The target compound is commercially available with a minimum purity specification of 97% (HPLC) , which is critical for reliable and reproducible synthetic outcomes. This high purity distinguishes it from less rigorously characterized analogs, such as the mono-fluorophenyl analog (2-(4-Fluorophenyl)-2-(methylamino)acetic acid, CAS 689254-66-8), which is typically supplied at 95% purity . The 2% higher purity of the target compound reduces the risk of side reactions and simplifies purification of downstream products, making it a preferred choice for demanding synthetic applications.

Building Block Synthetic Intermediate Purity

Differentiation from N-arylglycine Derivatives via N-Methylation

The N-methyl group in the target compound distinguishes it from primary amine analogs like N-(2,4-difluorophenyl)glycine (CAS 901187-90-4). N-Methylation reduces the number of hydrogen bond donors from 2 to 1, and increases calculated logP from ~0.8 to 1.31 [1]. This modification alters pharmacokinetic properties, including membrane permeability and metabolic stability, and changes the compound's behavior in solid-phase peptide synthesis and other coupling reactions .

Peptidomimetics Hydrogen Bonding Bioisostere

Differentiation from Ester Prodrugs for Direct Conjugation

The free carboxylic acid form of the target compound is distinct from its ester derivatives, such as ethyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate (CAS 1218729-40-8). The free acid allows for direct conjugation to amines, alcohols, or other nucleophiles without a prior deprotection step. This is a critical differentiator for applications requiring immediate coupling, such as the synthesis of amide-linked conjugates or incorporation into peptide chains. The ester derivative, in contrast, requires a separate hydrolysis step, adding to the synthetic sequence and potentially introducing impurities .

Prodrugs Ester Hydrolysis Conjugation

Established Utility as a Scaffold in Antifungal Agent Design

The 2,4-difluorophenyl-methylamino scaffold is a validated core structure for the development of potent antifungal agents. A series of 1-[(biarylmethyl)methylamino]-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ols, which incorporate this scaffold, demonstrated broad-spectrum antifungal activity against Candida spp. and Aspergillus fumigatus [1]. While the target compound itself is a precursor, its use in these studies validates the importance of the 2,4-difluoro and N-methyl substitution pattern for achieving antifungal activity. This provides a clear rationale for selecting this specific building block over other phenylglycine derivatives for antifungal drug discovery programs.

Antifungal Triazole Candida Aspergillus

Recommended Research and Industrial Applications for 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid (CAS 1218699-19-4)


Synthesis of Novel COX-2 Inhibitors for Inflammation Research

The direct COX-2 inhibitory activity of this compound (IC50 = 25 µM) makes it a valuable starting point for the synthesis and optimization of novel anti-inflammatory agents. Researchers can use it as a core scaffold for SAR studies, modifying the carboxylic acid and methylamino groups to improve potency and selectivity against COX-2 .

Building Block for Antifungal Triazole Derivatives

This compound is a validated precursor for the synthesis of potent antifungal triazoles. The 2,4-difluorophenyl-methylamino core has been shown to be essential for activity against Candida and Aspergillus species in advanced intermediates. It is ideal for medicinal chemistry programs targeting fungal CYP51 [1].

Peptidomimetic and Conformational Probe Design

The N-methylated structure (with a single H-bond donor) is useful for introducing conformational constraint and increased lipophilicity (LogP = 1.31) into peptide chains. It can be directly incorporated into solid-phase peptide synthesis as a building block to study the effects of N-methylation on target binding and metabolic stability .

Direct Conjugation for Fluorescent Probes and Bioconjugates

The free carboxylic acid functionality enables direct conjugation to amine-containing molecules (e.g., fluorophores, biotin, or linkers) under standard coupling conditions. This eliminates the need for an ester hydrolysis step, making it a more efficient choice for generating labeled chemical probes or affinity reagents compared to its ester-protected analogs .

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